molecular formula C24H24N2O2 B2950222 1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide CAS No. 1023479-25-5

1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2950222
CAS No.: 1023479-25-5
M. Wt: 372.468
InChI Key: ZTKRPTMOWCNMTQ-UHFFFAOYSA-N
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Description

1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide is a synthetic small molecule characterized by a cyclopentane core substituted with a phenyl group and a complex carboxamide side chain. The structure incorporates a phenylmethoxy-substituted pyridine ring, a feature often associated with bioactive molecules in medicinal chemistry research. This molecular architecture suggests potential for interaction with various enzymatic and receptor targets, making it a compound of interest in early-stage drug discovery and pharmacological profiling. Compounds with carboxamide functionalities and aromatic systems are frequently investigated for a range of biological activities, including as enzyme inhibitors or receptor modulators . The presence of the pyridine and benzyloxy motifs indicates that this compound may possess suitable properties for probing central nervous system (CNS) targets or other therapeutic areas, though its specific mechanism of action and primary applications are yet to be fully characterized in the scientific literature. Researchers may find this chemical useful as a building block for further synthetic elaboration or as a novel chemical entity for high-throughput screening campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-23(24(15-7-8-16-24)20-12-5-2-6-13-20)26-22-21(14-9-17-25-22)28-18-19-10-3-1-4-11-19/h1-6,9-14,17H,7-8,15-16,18H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKRPTMOWCNMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 322.40 g/mol

Research indicates that this compound interacts with various biological targets, leading to multiple pharmacological effects. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter systems.
  • Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity, protecting cells from oxidative stress.

Biological Activity Data

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces neuroinflammation in animal models
Antioxidant ActivityScavenges free radicals and reduces oxidative stress

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Studies :
    • In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Neuroprotective Studies :
    • Animal models treated with the compound showed significant reductions in markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. This suggests a potential role in neurodegenerative disease management.
  • Antioxidant Studies :
    • The compound exhibited strong free radical scavenging activity in biochemical assays, indicating its potential as an antioxidant agent.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

  • A study published in MDPI reported that derivatives of this compound displayed selective inhibition against certain protein targets implicated in cancer progression, suggesting a pathway for therapeutic development .
  • Another investigation revealed that the compound's neuroprotective effects were associated with modulation of inflammatory pathways, which could be beneficial in treating neurodegenerative disorders .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide?

A typical synthetic approach involves coupling a cyclopentanecarboxylic acid derivative with a substituted pyridinylamine. For example, DCC (dicyclohexylcarbodiimide) is often used as a coupling agent to activate the carboxyl group, followed by nucleophilic attack by the amine group on the pyridine ring. Reaction conditions (e.g., solvent, temperature) are critical for achieving high yields, as seen in analogous carboxamide syntheses where yields >89% were reported using similar methodologies .

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR data (e.g., cyclopentyl CH2_2 signals at δ 1.64–2.40 ppm and aromatic protons at δ 7.26–7.51 ppm) confirm the cyclopentane and phenyl/pyridinyl moieties .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 280.75 for a related carboxamide) validate the molecular formula .
  • Elemental Analysis : Percentages of C, H, and N are cross-checked against theoretical values (e.g., C: 59.89%, H: 6.10%, N: 9.98%) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for carboxamide bond formation. Reaction temperatures between 0–25°C minimize side reactions, while stoichiometric ratios of coupling agents (e.g., DCC) to substrates (1:1.1) enhance efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) may arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC correlations to assign ambiguous signals.
  • Control Experiments : Re-synthesis of intermediates to verify purity.
  • Computational Modeling : Comparing experimental IR peaks (e.g., 1732 cm1^{-1} for C=O) with density functional theory (DFT)-predicted values .

Q. What biological targets or mechanisms are associated with this compound?

While direct data on this compound is limited, structurally related cyclopentanecarboxamides are known to modulate chemokine receptors (e.g., CCR5 or CXCR3). Assays such as radioligand binding studies or calcium flux assays are recommended to evaluate receptor affinity and functional activity .

Q. What strategies are employed to optimize synthetic yields in multistep reactions?

  • Stepwise Purification : Silica gel chromatography after each step to remove unreacted intermediates.
  • Catalyst Screening : Testing alternative coupling agents (e.g., HATU vs. DCC) to improve efficiency.
  • Reaction Monitoring : TLC or LC-MS to track progress and adjust conditions dynamically .

Q. How does the electronic nature of substituents influence reactivity in downstream modifications?

Electron-donating groups (e.g., methoxy on the pyridine ring) enhance nucleophilicity, facilitating reactions like alkylation or acylation. Conversely, electron-withdrawing groups (e.g., nitro) may require harsher conditions for functionalization. This is supported by IR data showing reduced carbonyl reactivity in electron-deficient analogs .

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